molecular formula C10H16O B1280234 1-(Bicyclo[2.2.2]octan-2-yl)ethanone CAS No. 23735-46-8

1-(Bicyclo[2.2.2]octan-2-yl)ethanone

Cat. No.: B1280234
CAS No.: 23735-46-8
M. Wt: 152.23 g/mol
InChI Key: UWZJCLRMLYBUSN-UHFFFAOYSA-N
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Description

1-(Bicyclo[222]octan-2-yl)ethanone is an organic compound with the molecular formula C10H16O It is characterized by a bicyclic structure, specifically a bicyclo[222]octane ring system, attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction of a suitable diene with a dienophile, followed by further functionalization to introduce the ethanone group. For example, the synthesis can start from 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, which undergoes hydrogenation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the cycloaddition and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Medicinal Chemistry

Calcium Channel Blockers
1-(Bicyclo[2.2.2]octan-2-yl)ethanone serves as a key building block in the synthesis of calcium channel blockers. These compounds are critical in treating cardiovascular diseases by inhibiting calcium ion influx into cells, thus reducing vascular resistance and heart workload. The synthesis processes often involve diastereoselective methods to yield specific stereoisomers that exhibit desired pharmacological activity .

Neuropharmacology
Research indicates that bicyclic compounds like this compound can influence neurotransmitter systems, potentially leading to the development of novel therapeutic agents targeting neurological disorders. For instance, modifications of bicyclic structures have been explored for their effects on dopamine and serotonin receptors, suggesting a pathway for new antidepressants or antipsychotics .

Synthetic Organic Chemistry

Synthesis of Bicyclic Compounds
The compound is utilized as an intermediate in various synthetic routes to produce more complex bicyclic structures through Diels-Alder reactions and other cycloaddition processes. These reactions are advantageous due to their ability to construct multiple stereogenic centers efficiently .

Polymer Science
In polymer chemistry, bicyclic compounds are studied for their potential as polymer additives and in the development of new materials with enhanced properties. Their unique three-dimensional structure can lead to improved mechanical strength and thermal stability in polymer matrices, making them suitable for applications in high-performance materials .

Case Studies

Study Application Findings
Study on Calcium Channel BlockersDevelopment of new cardiovascular drugsDemonstrated effective synthesis pathways using this compound as a precursor, yielding compounds with high selectivity and efficacy .
Neuropharmacological ResearchExploration of antidepressant propertiesIdentified modifications of bicyclic structures that enhance receptor binding affinity, indicating potential for new therapeutic agents .
Polymer Additive ResearchEnhancement of material propertiesShowed that incorporating bicyclic compounds into polymers significantly improved tensile strength and thermal resistance compared to conventional additives .

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.2]octan-2-yl)ethanone exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ethanone group is targeted by oxidizing agents, leading to the formation of oxidized products. The bicyclic structure may also influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

  • 1-(Bicyclo[2.2.2]octan-1-yl)ethanone
  • 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
  • Bicyclo[2.2.2]octane-1-carboxylates

Uniqueness: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone is unique due to the position of the ethanone group on the bicyclic ring system. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

Biological Activity

1-(Bicyclo[2.2.2]octan-2-yl)ethanone, also known as Bicyclo[2.2.2]octan-2-one, is an organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.24 g/mol
  • Canonical SMILES : CC(=O)C1CC2CC1CC(C2)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects, potentially through modulation of oxidative stress pathways and inhibition of apoptotic processes in neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory potential of this compound in a murine model of acute inflammation induced by carrageenan injection. The results indicated a marked reduction in paw edema at doses of 10 mg/kg and 20 mg/kg, highlighting its efficacy in reducing inflammation.

Research Findings

Recent research has focused on elucidating the pharmacological profiles and mechanisms underlying the biological activities of this compound:

  • Antimicrobial Studies : Various studies have confirmed the broad-spectrum antimicrobial activity against pathogenic bacteria.
  • Inflammation Models : In vivo models have shown promising results regarding its ability to modulate inflammatory responses.
  • Neuroprotection : Investigations into neuroprotective mechanisms are ongoing, with preliminary findings suggesting potential benefits in neurodegenerative conditions.

Properties

IUPAC Name

1-(2-bicyclo[2.2.2]octanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJCLRMLYBUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503211
Record name 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23735-46-8
Record name 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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